2-(4-Methoxyphenyl)indolizine-3-carbaldehyde
Overview
Description
"2-(4-Methoxyphenyl)indolizine-3-carbaldehyde" belongs to the class of organic compounds known as indolizines. Indolizines are characterized by a fused pyridine and pyrrole ring, often with various substituents that modify their chemical and physical properties.
Synthesis Analysis
- Gao et al. (2016) developed an efficient one-step synthesis of indolizine-1-carbaldehydes, including compounds similar to "2-(4-Methoxyphenyl)indolizine-3-carbaldehyde," through the 1,3-dipolar cycloaddition of phenylpropiolaldehyde with pyridinium ylides under mild conditions (Gao et al., 2016).
Molecular Structure Analysis
- The structural analysis of similar indolizine derivatives has been conducted by Low et al. (2007), demonstrating complex hydrogen-bonded frameworks in their molecular structures (Low et al., 2007).
Chemical Reactions and Properties
- Watanabe et al. (2020) explored the photooxidation of 3-acyl-2-methoxyindolizines, which relates to the chemical reactivity of "2-(4-Methoxyphenyl)indolizine-3-carbaldehyde" under specific conditions (Watanabe et al., 2020).
Physical Properties Analysis
- The crystal packing and dihedral angles in similar indolizine compounds have been reported by Sonar et al. (2006), which can give insights into the physical properties of "2-(4-Methoxyphenyl)indolizine-3-carbaldehyde" (Sonar et al., 2006).
Chemical Properties Analysis
- The chemical behavior of indolizine derivatives in reactions such as acylation and cyclodehydration, as explored by Guazzelli and Settambolo (2007), can provide insights into the chemical properties of "2-(4-Methoxyphenyl)indolizine-3-carbaldehyde" (Guazzelli & Settambolo, 2007).
Scientific Research Applications
Domino Reactions for Derivative Synthesis
The synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives is achieved through a one-pot domino reaction, combining alkyl or aryl isocyanides and pyridine-2-carbaldehyde with acetoacetanilide. This process does not require prior activation or modification, demonstrating an efficient pathway for producing indolizine derivatives (Ziyaadini et al., 2011).
Novel One-Step Synthesis Approach
A direct synthesis method for indolizine-1-carbaldehydes has been developed from phenylpropiolaldehyde and pyridinium ylides. This approach is notable for its efficiency, simplicity, and broad substrate scope, offering a streamlined method for creating functionalized indolizines (Gao et al., 2016).
Structural Insights from Crystal Studies
The crystal structure of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde provides insights into the molecular arrangement of such compounds. The study reveals a significant dihedral angle between the indole and 4-methoxyphenyl ring systems, highlighting the structural nuances of these molecules (Sonar et al., 2006).
Applications in Analysis and Synthesis
Analytical Applications in Capillary Electrophoresis
1-Methoxycarbonylindolizine-3,5-dicarbaldehyde has been employed as a derivatization reagent for amino compounds in high-performance capillary electrophoresis. Its ability to react with primary amines like alanine and the resulting strong absorption and fluorescence properties make it a valuable tool in analytical chemistry (Oguri et al., 1995).
Fluorescent Probes for Biomedical Applications
New fluorophores like indolizino[3,2-c]quinolines have been developed for potential use in biomedical applications, thanks to their desirable optical properties. These compounds were synthesized through oxidative Pictet-Spengler cyclization, indicating the versatility of indolizine derivatives in creating advanced materials for fluorescence-based technologies (Park et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)indolizine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-14-7-5-12(6-8-14)15-10-13-4-2-3-9-17(13)16(15)11-18/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACMKYODJGBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396602 | |
Record name | 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |
CAS RN |
101624-26-4 | |
Record name | 2-(4-Methoxyphenyl)indolizine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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